molecular formula C12H15N5O B2619280 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide CAS No. 921054-00-4

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide

Cat. No. B2619280
CAS RN: 921054-00-4
M. Wt: 245.286
InChI Key: JZTGZVYIXHUNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases.

Mechanism Of Action

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is a selective antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that is involved in several inflammatory and neurodegenerative processes. By blocking RAGE signaling, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been shown to reduce inflammation and oxidative stress, and to protect neurons from damage.
Biochemical and Physiological Effects:
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce amyloid-beta deposition in the brain, to decrease neuroinflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in other disease models, such as diabetic nephropathy and atherosclerosis.

Advantages And Limitations For Lab Experiments

One advantage of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is that it has been extensively studied in both preclinical and clinical settings, and has been shown to have promising therapeutic potential. However, one limitation is that it has not yet been approved for clinical use, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide. One area of interest is in combination therapy, where N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is used in conjunction with other drugs to enhance its therapeutic effects. Another area of interest is in the development of new RAGE inhibitors, which may have improved pharmacological properties compared to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide. Additionally, further studies are needed to determine the long-term safety and efficacy of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide in humans, and to explore its potential applications in other disease models.

Synthesis Methods

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide can be synthesized by reacting 1-(p-tolyl)-1H-tetrazol-5-yl)methanol with propionyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been studied extensively for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies, and has been tested in several clinical trials.

properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-12(18)13-8-11-14-15-16-17(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTGZVYIXHUNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide

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